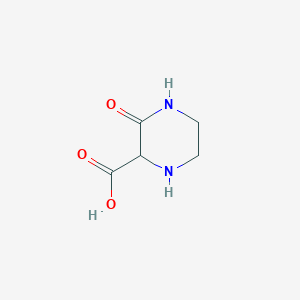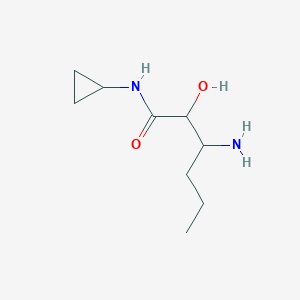
6-Ethylpyridin-3-OL
Overview
Description
6-Ethylpyridin-3-OL is a chemical compound with the molecular formula C7H9NO. It is a derivative of pyridine, characterized by an ethyl group attached to the sixth position and a hydroxyl group at the third position of the pyridine ring.
Mechanism of Action
Mode of Action
It is known that the compound belongs to the class of 3-hydroxypyridines, which have been shown to possess antiradical and antioxidant activity . This suggests that 6-Ethylpyridin-3-OL may interact with its targets in a similar manner, potentially altering cellular processes through its antioxidant properties .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given its potential antioxidant activity, it may influence pathways related to oxidative stress and cellular damage .
Pharmacokinetics
As such, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
Given its potential antioxidant activity, it may help protect cells from oxidative damage .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the activity and stability of this compound . .
Biochemical Analysis
Biochemical Properties
6-Ethylpyridin-3-OL plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase . These interactions can modulate the activity of these enzymes, thereby affecting the cellular redox state. Additionally, this compound can bind to certain receptors, altering their signaling pathways and influencing cellular responses .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In particular, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in neuronal cells, this compound can modulate neurotransmitter release by affecting the activity of ion channels and receptors . In immune cells, it can alter cytokine production and influence inflammatory responses . Furthermore, this compound has been reported to impact cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. It can bind to specific proteins and enzymes, leading to changes in their conformation and activity . For instance, this compound has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, it can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions contribute to the diverse biological effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to changes in its biological activity and efficacy. Long-term exposure to this compound has been associated with alterations in cellular processes, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can exert beneficial effects, such as enhancing cognitive function and reducing oxidative stress . At higher doses, it can induce toxic effects, including hepatotoxicity and neurotoxicity . Studies have identified threshold doses beyond which the adverse effects of this compound become significant . These findings highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels . Additionally, this compound can modulate the activity of key metabolic enzymes, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Once inside the cell, this compound can interact with various intracellular proteins, influencing its localization and accumulation . These interactions play a crucial role in determining the compound’s biological activity and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum . This targeting is often mediated by specific signals or post-translational modifications that direct this compound to its appropriate subcellular location . The subcellular localization of this compound is critical for its role in regulating cellular processes and signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylpyridin-3-OL typically involves the alkylation of pyridin-3-OL with ethyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and ethyl bromide (C2H5Br) as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods using transition metals like palladium or nickel can also be employed to facilitate the alkylation process .
Chemical Reactions Analysis
Types of Reactions: 6-Ethylpyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 6-ethylpyridin-3-one.
Reduction: Formation of 6-ethylpiperidin-3-OL.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
6-Ethylpyridin-3-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
2-Ethyl-6-methylpyridin-3-OL: Known for its antioxidant properties and used in clinical practice.
Pyridin-2-OL, Pyridin-3-OL, and Pyridin-4-OL: These compounds share the pyridine core but differ in the position of the hydroxyl group, affecting their reactivity and applications.
Uniqueness: 6-Ethylpyridin-3-OL is unique due to the specific positioning of the ethyl and hydroxyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
IUPAC Name |
6-ethylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-6-3-4-7(9)5-8-6/h3-5,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPHPOFDFXDHTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565149 | |
| Record name | 6-Ethylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51834-96-9 | |
| Record name | 6-Ethylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1612269.png)



![4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1612276.png)


![Methyl [2-ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-YL]carbamate](/img/structure/B1612281.png)




